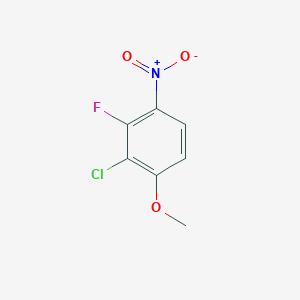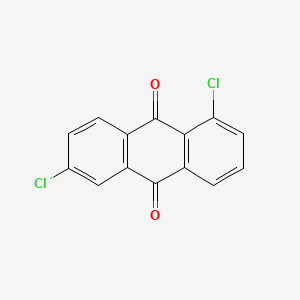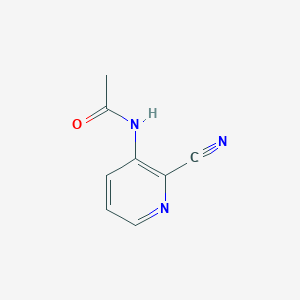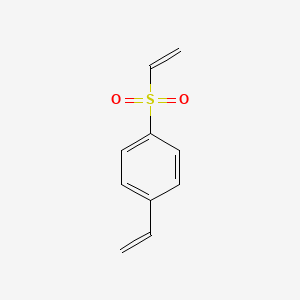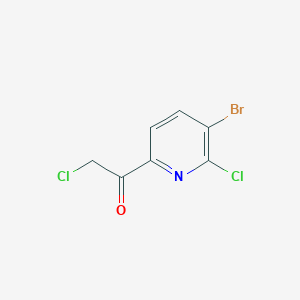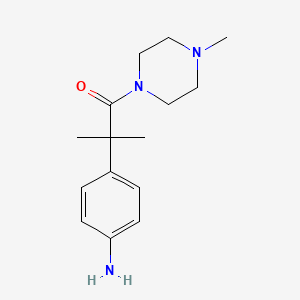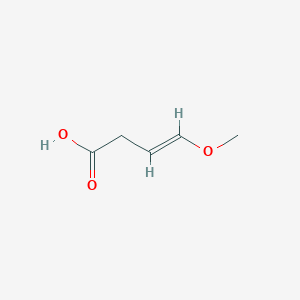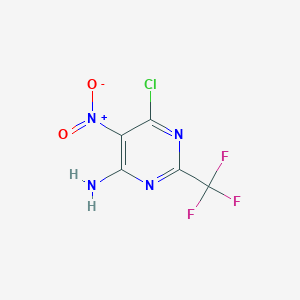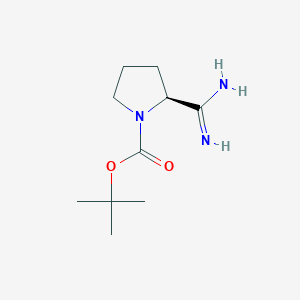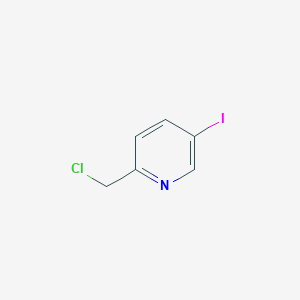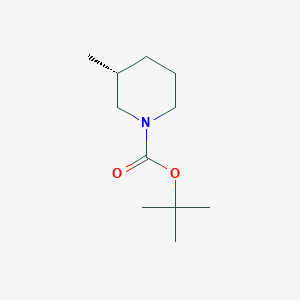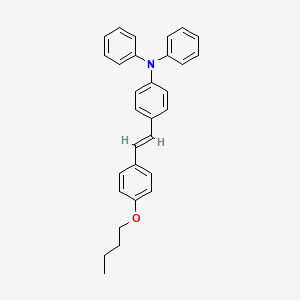![molecular formula C9H14ClNO B15250665 [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride: is a chemical compound that features a phenyl ring substituted with an aminoethyl group and a methanol group, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.
Reaction with Methanol: The aminoethyl-substituted phenyl ring is then reacted with methanol under controlled conditions to introduce the methanol group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at the ortho or para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with cellular receptors.
Medicine:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may be used in the formulation of agrochemicals for crop protection.
作用機序
The mechanism of action of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
[4-[(1R)-1-aminoethyl]phenyl]methanol: The free base form without the hydrochloride salt.
[4-[(1R)-1-aminoethyl]phenyl]ethanol: A similar compound with an ethanol group instead of methanol.
[4-[(1R)-1-aminoethyl]phenyl]propanol: A compound with a propanol group, offering different chemical properties.
Uniqueness:
Hydrochloride Salt: The hydrochloride form enhances the compound’s solubility and stability, making it more suitable for pharmaceutical applications.
Methanol Group: The presence of the methanol group provides unique reactivity compared to ethanol or propanol derivatives.
This detailed article provides a comprehensive overview of [4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC名 |
[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-8(6-11)3-5-9;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m1./s1 |
InChIキー |
CENCLCBLADWWEQ-OGFXRTJISA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)CO)N.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


